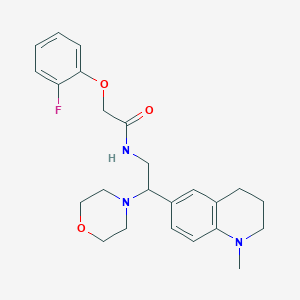![molecular formula C14H9NO3 B2434103 (2E)-3-[5-(4-氰基苯基)呋喃-2-基]丙-2-烯酸 CAS No. 765937-80-2](/img/structure/B2434103.png)
(2E)-3-[5-(4-氰基苯基)呋喃-2-基]丙-2-烯酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(2E)-3-[5-(4-cyanophenyl)furan-2-yl]prop-2-enoic acid” is a furan derivative. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also contains a cyanophenyl group, which is a phenyl group (a functional group made up of six carbon atoms in a cyclic arrangement) with a cyanide group (-CN) attached .
Synthesis Analysis
While specific synthesis methods for this compound are not available, furan compounds can be synthesized through various methods, including the palladium-catalyzed coupling of halides with furans . The cyanophenyl group could potentially be introduced through a cyanation reaction .Molecular Structure Analysis
The molecular structure of this compound would include a furan ring, a prop-2-enoic acid group (also known as an acrylic acid group), and a cyanophenyl group . The exact structure would depend on the positions of these groups in the molecule.Chemical Reactions Analysis
Furan compounds are known to undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and addition reactions . The presence of the cyanophenyl and prop-2-enoic acid groups could also influence the reactivity of the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Furan derivatives are generally polar due to the presence of the oxygen atom in the ring. The cyanophenyl group could introduce additional polarity .科学研究应用
Cis-Dihydrofurobenzofuran Synthesis
A fascinating application involves the synthesis of cis-dihydrofurobenzofuran derivatives. Researchers achieve this through a Pd-catalyzed intramolecular oxidative C–O bond formation of 2-(2,5-dihydro-furan-2-yl)-phenol . The combined use of Pd(OAc)₂ as a catalyst, acetonitrile as a solvent, and AgOAc or air as an oxidant yields cis-dihydrofurobenzofurans in good yields (up to 83%) .
Green Platform Chemicals
The compound contributes to the production of green platform chemicals. For instance, 2,5-furandicarboxylic acid (FDCA) , derived from furan, has garnered attention as a potential replacement for petroleum-derived terephthalate acid (TPA). FDCA serves as a precursor for biodegradable plastics and other sustainable materials .
Fluorescent Sensors
Researchers have explored the fluorescence properties of related compounds. For instance, 5-(4-cyanophenyl)-2-furoic acid (a close analog) exhibits aggregation-induced emission (AIE) and excited-state intramolecular proton transfer (ESIPT). These properties make it useful as a dual-channel sensor for Zn²⁺ ions with high sensitivity, selectivity, and low detection limits .
作用机制
未来方向
属性
IUPAC Name |
(E)-3-[5-(4-cyanophenyl)furan-2-yl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3/c15-9-10-1-3-11(4-2-10)13-7-5-12(18-13)6-8-14(16)17/h1-8H,(H,16,17)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUFPYVFBJVDLE-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC=C(O2)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C#N)C2=CC=C(O2)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[5-(4-cyanophenyl)furan-2-yl]prop-2-enoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone](/img/structure/B2434023.png)
![3-[3-(Ethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B2434026.png)

![1-(4-fluorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B2434028.png)

![2-[3-(2,2,2-Trifluoroethyl)phenyl]acetic acid](/img/structure/B2434031.png)
![2,4-Dichloro-5,6,7,8,9,10-hexahydrocycloocta[d]pyrimidine](/img/structure/B2434033.png)


![5-Chloro-6-[(3-chlorophenyl)methoxy]pyridine-3-carboxylic acid](/img/structure/B2434036.png)
![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-2-phenylbutanamide](/img/structure/B2434037.png)

![N-(2-Methoxyphenyl)-2-({9-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2434040.png)
